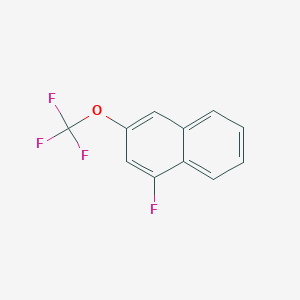

4-Fluoro-2-(trifluoromethoxy)naphthalene

Beschreibung

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has expanded significantly due to the unique and often beneficial properties that fluorine imparts to a molecule. numberanalytics.comwikipedia.org The introduction of fluorine can profoundly alter a compound's physical, chemical, and biological characteristics. numberanalytics.comoup.com

Role of Fluorine and Fluorinated Moieties in Modulating Molecular Properties

The fluorine atom, being the most electronegative element, has a significant impact on molecular properties. researchgate.netacs.org Its small size allows it to often mimic a hydrogen atom, while its high electronegativity can drastically alter the electronic nature of a molecule. researchgate.netnih.gov The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites of oxidative metabolism. nih.govnih.gov This increased stability is a key reason for incorporating fluorine into pharmaceuticals. beilstein-journals.orgnih.gov Furthermore, the introduction of fluorine can influence a molecule's lipophilicity, which affects its absorption and transport within biological systems. beilstein-journals.orgnih.gov Fluorinated groups can also modulate the acidity (pKa) of nearby functional groups and influence the conformation of molecules. researchgate.netnih.gov

Overview of the Trifluoromethoxy Group (OCF₃) as a Unique Substituent in Aromatic Systems

Among the various fluorinated moieties, the trifluoromethoxy (OCF₃) group has gained considerable attention as a substituent in aromatic systems. beilstein-journals.orgnih.gov This group is often considered a "privileged" substituent in medicinal chemistry due to its unique combination of properties. mdpi.com It is one of the most lipophilic substituents, a property that can be advantageous for increasing the lipid solubility of molecules. nih.govnih.gov The OCF₃ group is also thermally and chemically robust, showing high stability towards acids, bases, and various reagents. nih.govmdpi.com

The trifluoromethoxy group is sometimes referred to as a "super-halogen" or "pseudo-halogen" because its electronic properties are similar to those of halogens like chlorine. beilstein-journals.orgmdpi.com It exhibits strong electron-withdrawing properties through induction due to the highly electronegative fluorine atoms. nih.govmdpi.com This inductive effect is somewhat counterbalanced by the electron-donating resonance effect of the oxygen atom's lone pairs. nih.gov This dual nature influences the reactivity of the aromatic ring to which it is attached. nih.gov

A notable feature of the trifluoromethoxy group when attached to an aromatic ring is its conformational preference. Unlike a methoxy (B1213986) group, which often favors a planar conformation with the aromatic ring, the OCF₃ group typically orients itself orthogonally to the plane of the ring. nih.govnih.govmdpi.com This perpendicular arrangement is attributed to steric bulk and hyperconjugative interactions between the oxygen lone pairs and the antibonding orbitals of the carbon-fluorine bonds (nO → σ*C–F). nih.gov This specific conformation can be beneficial for optimizing the binding affinity of a molecule to its biological target. nih.gov

Importance of Naphthalene (B1677914) Scaffolds in Organic Chemistry

The naphthalene system, consisting of two fused benzene (B151609) rings, is a fundamental building block in organic chemistry. vedantu.comwikipedia.orgperlego.com It serves as the core structure for a vast array of synthetic compounds and materials. perlego.comnumberanalytics.com

Naphthalene as a Core Structure for Synthetic and Materials Research

Naphthalene and its derivatives are crucial intermediates in the synthesis of a wide range of chemicals, including dyes, pigments, resins, and pharmaceuticals. vedantu.comperlego.comnumberanalytics.com For instance, naproxen (B1676952) and nabumetone (B1676900) are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) based on the naphthalene scaffold. wikipedia.orgnumberanalytics.com The industrial production of phthalic anhydride (B1165640), a precursor to many polymers and plasticizers, heavily relies on naphthalene. wikipedia.orgperlego.com In materials science, naphthalene derivatives are investigated for their electronic and optical properties, finding applications in organic light-emitting diodes (OLEDs) and other electronic devices. nih.govstudysmarter.co.uk The rigid and planar structure of the naphthalene core makes it an excellent platform for constructing complex molecular architectures with specific functions.

Current Research Trends in Substituted Naphthalenes

The field of substituted naphthalenes is a dynamic area of research, driven by their applications in pharmaceuticals, agrochemicals, and functional materials. rsc.orgresearchgate.net Current trends focus on developing efficient and regioselective synthetic methods to create complex, multisubstituted naphthalene systems that are otherwise difficult to prepare through classical electrophilic substitution. rsc.org

One prominent trend is the use of aryne chemistry, where 2-pyrones react with aryne intermediates to construct the naphthalene core, allowing for the introduction of a wide variety of functional groups, including fluoro and trifluoromethyl moieties. rsc.orgrsc.org Another area of intense research is the development of novel catalysts and reagents for introducing fluorine-containing groups. This includes transition-metal-catalyzed cross-coupling reactions to form C-CF₃ bonds and the use of electrophilic fluorinating agents like Selectfluor. mdpi.comacs.org

In medicinal chemistry, there is a significant focus on synthesizing naphthalene derivatives that can act as inhibitors for enzymes like β-secretase (BACE-1) in Alzheimer's disease research or as scaffolds for anticancer agents. nih.gov The introduction of substituents is guided by structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. nih.gov For example, research on chalcone (B49325) derivatives has shown that the presence of trifluoromethyl and trifluoromethoxy groups can lead to potent antibacterial and antifungal agents. nih.gov

Contextualization of 4-Fluoro-2-(trifluoromethoxy)naphthalene within Fluorinated Naphthalene Chemistry

While direct experimental data on this compound is scarce, its chemical character can be inferred from the known effects of its substituents. The molecule combines a fluorine atom at the 4-position and a trifluoromethoxy group at the 2-position of the naphthalene ring.

Electronic Effects: Both the fluorine atom and the trifluoromethoxy group are strongly electron-withdrawing. Their combined presence on the naphthalene ring would significantly decrease the electron density of the aromatic system. This would make the compound less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution, particularly at positions activated by these electron-withdrawing groups.

Lipophilicity and Permeability: The trifluoromethoxy group is known to be highly lipophilic, a property that often enhances a molecule's ability to permeate biological membranes. beilstein-journals.org The fluorine atom also contributes to lipophilicity. Therefore, this compound is expected to be a highly lipophilic compound, a desirable trait for potential drug candidates targeting the central nervous system or requiring good oral absorption. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated compounds often more resistant to metabolic degradation. mdpi.com The trifluoromethoxy group, in particular, is known to be very stable. This suggests that this compound would likely exhibit enhanced metabolic stability, leading to a longer biological half-life if used as a therapeutic agent.

Given these properties, this compound represents a potentially valuable, yet underexplored, building block in medicinal chemistry and materials science. Its unique combination of substituents makes it an interesting target for synthesis and for investigation into its potential applications as a core structure in novel pharmaceuticals or advanced functional materials.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H6F4O |

|---|---|

Molekulargewicht |

230.16 g/mol |

IUPAC-Name |

1-fluoro-3-(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C11H6F4O/c12-10-6-8(16-11(13,14)15)5-7-3-1-2-4-9(7)10/h1-6H |

InChI-Schlüssel |

XTIRCRMXMMBTBX-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)OC(F)(F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Fluoro 2 Trifluoromethoxy Naphthalene

Strategies for Incorporating the Trifluoromethoxy Group onto Aromatic Systems

A variety of methods have been established for the trifluoromethoxylation of aromatic compounds. These can be broadly categorized into classical techniques that often require harsh conditions and more modern approaches that offer milder reaction pathways and greater functional group tolerance.

One of the earliest methods for the synthesis of aryl trifluoromethyl ethers involves a two-step process of chlorination followed by fluorination. This approach, first reported in 1955, initially involves the chlorination of a methoxy (B1213986) group on an electron-deficient anisole derivative using reagents like chlorine gas and phosphorus pentachloride at high temperatures (around 200 °C) to form an aryl trichloromethyl ether. nih.gov Subsequently, the trichloromethyl group is converted to a trifluoromethyl ether via nucleophilic substitution of chlorine with fluorine using anhydrous hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅). nih.govmdpi.com

A key limitation of this method is the availability of the starting trichloromethyl ethers, which often require separate synthetic steps for their preparation. mdpi.com The harsh conditions and the use of highly toxic and corrosive reagents also limit the functional group tolerance and substrate scope of this methodology. nih.gov

| Reagent | Conditions | Product | Key Considerations |

| Cl₂/PCl₅ | ~200 °C | Aryl trichloromethyl ether | Requires electron-deficient substrates. |

| HF or SbF₃/SbCl₅ | High Temperature | Aryl trifluoromethyl ether | Harsh, corrosive reagents. |

Table 1: Classical Chlorination/Fluorination for OCF₃ Formation

An alternative strategy for the formation of trifluoromethyl ethers is through oxidative desulfurization-fluorination. This method, developed by Hiyama, utilizes dithiocarbonates (xanthogenates) as starting materials. nih.govelsevierpure.com When these compounds are treated with an excess of hydrogen fluoride-pyridine and an N-halo imide such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), the corresponding trifluoromethyl ethers are formed in moderate to excellent yields. nih.govelsevierpure.com

This method is particularly attractive for the conversion of primary aliphatic alcohols into trifluoromethyl alkyl ethers. nih.gov For aromatic systems, this approach provides a valuable alternative to the classical chlorination/fluorination techniques, often with improved yields and milder conditions.

| Starting Material | Reagents | Yield | Applicability |

| Dithiocarbonates (Xanthogenates) | HF/Pyridine (B92270), 1,3-dibromo-5,5-dimethylhydantoin (DBH) | Moderate to Excellent | Aryl and primary alkyl trifluoromethyl ethers |

Table 2: Oxidative Desulfofluorination for ROCF₃ Compounds

The direct trifluoromethylation of hydroxyl groups on aromatic rings, such as phenols, represents a more direct route to aryl trifluoromethyl ethers. This can be achieved using electrophilic trifluoromethylating reagents. nih.gov Hypervalent iodine reagents, such as Togni and Umemoto-type reagents, have been employed for the direct conversion of phenols into trifluoromethoxy-containing molecules. mdpi.comacs.org

For instance, the reaction of 2,4,6-trimethylphenol with a Togni reagent resulted in the formation of the desired aryl trifluoromethyl ether, although in a modest yield due to competing trifluoromethylation at the aromatic carbon centers. nih.gov To achieve selective O-trifluoromethylation, it is often crucial to block the ortho and para positions of the phenol (B47542) to prevent electrophilic aromatic substitution. acs.org

More recent developments in this area include visible-light photoredox catalysis, which allows for the incorporation of the trifluoromethoxy group through radical mechanisms under mild and environmentally friendly conditions. mdpi.com

| Reagent Type | Example | Key Challenge |

| Hypervalent Iodine Reagents | Togni Reagents, Umemoto Reagents | Competing C-trifluoromethylation |

Table 3: Electrophilic Trifluoromethylation Reagents for Phenols

The field of trifluoromethoxylation is continually evolving, with new reagents and methodologies being developed to overcome the limitations of classical approaches. nih.gov

Trifluoromethyl arylsulfonate (TFMS) has emerged as a versatile and stable reagent for trifluoromethoxylation reactions. researchgate.netnih.gov TFMS is easily prepared, thermally stable, and exhibits good reactivity. nih.gov It can serve as a source of the trifluoromethoxy group in various transformations. For example, a silver-catalyzed trifluoromethoxylation of alkyl trifluoroborates using TFMS has been reported, which proceeds under mild conditions with broad functional group compatibility. researchgate.net TFMS has also been successfully employed in the intermolecular iodotrifluoromethoxylation of alkenes. researchgate.net

The development of catalytic enantioselective trifluoromethoxylation reactions has been a significant challenge due to the instability of the trifluoromethoxide anion and issues with β-fluoride elimination from transition-metal-trifluoromethoxide complexes. nih.gov However, recent breakthroughs have been made in this area.

A notable example is the asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes using TFMS as the trifluoromethoxylation reagent. nih.gov This method is operationally simple, scalable, and proceeds under mild conditions, demonstrating broad substrate scope and good functional group compatibility. nih.gov Furthermore, a salen-Co-catalyzed enantioselective hydrotrifluoromethoxylation of aromatic alkenes with TFMS has been developed, providing a route to chiral benzyl (B1604629) trifluoromethoxy compounds with high enantiomeric excesses. researchgate.net

Recent Advances in Trifluoromethoxylation Reactions

Approaches for Introducing Fluorine Atoms into Naphthalene (B1677914) Derivatives

The introduction of fluorine atoms onto a naphthalene ring can dramatically alter the molecule's properties, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.com Both electrophilic and nucleophilic fluorination methods are employed for this purpose.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic source of fluorine. wikipedia.org For naphthalene derivatives, this typically means reacting the electron-rich aromatic ring with a reagent containing a fluorine atom attached to an electron-withdrawing group, which polarizes the bond to create an electrophilic fluorine ("F+").

Common electrophilic fluorinating agents include N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgnih.gov The reaction mechanism is thought to proceed via either an SN2 pathway or a single-electron transfer (SET) process, although the SN2 mechanism is often considered more likely. wikipedia.org The regioselectivity of electrophilic substitution on naphthalene generally favors the α-position (C1, C4, C5, C8) due to the greater resonance stabilization of the resulting carbocation intermediate. vpscience.orgwordpress.comyoutube.com

For example, the direct fluorination of a 2-(trifluoromethoxy)naphthalene precursor would likely yield the 1-fluoro or 4-fluoro isomer, depending on the directing effects of the trifluoromethoxy group and reaction conditions.

Table 1: Common Electrophilic Fluorinating Agents

| Reagent Name | Abbreviation |

| N-Fluorobenzenesulfonimide | NFSI |

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® |

| N-Fluoro-o-benzenedisulfonimide | NFOBS |

Nucleophilic fluorination involves the displacement of a leaving group on the naphthalene ring by a fluoride ion (F-). This approach is particularly effective when the naphthalene ring is activated by electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The presence of a fluorine atom can itself activate the ring for further nucleophilic aromatic substitution (SNAr) reactions. nbinno.com

Typical sources of nucleophilic fluoride include alkali metal fluorides like cesium fluoride (CsF) and potassium fluoride (KF), often used in polar aprotic solvents. researchgate.net The leaving group is typically a halide (e.g., -Cl, -Br) or a sulfonate ester (e.g., -OTs, -OTf). For the synthesis of 4-Fluoro-2-(trifluoromethoxy)naphthalene, a precursor such as 4-Bromo-2-(trifluoromethoxy)naphthalene could potentially be treated with a fluoride source to achieve the desired substitution.

Table 2: Nucleophilic Fluorination Reagents and Conditions

| Fluoride Source | Leaving Group | Solvent |

| Cesium Fluoride (CsF) | -Br, -I | Acetonitrile, DMF |

| Potassium Fluoride (KF) | -Cl, -Br | DMSO, Sulfolane |

| Tetrabutylammonium (B224687) Fluoride (TBAF) | -NO₂, -OTf | THF, Acetonitrile |

The activation of C-F bonds is an emerging area in organic synthesis, providing pathways to functionalize fluoroaromatics. mdpi.com While seemingly counterintuitive for introducing fluorine, these methods can be used to transform polyfluorinated precursors into more specifically substituted derivatives. Transition metal catalysts, particularly those based on palladium and nickel, are often employed to cleave the strong C-F bond and enable subsequent cross-coupling or hydrodefluorination reactions. mdpi.com For instance, a polyfluorinated naphthalene could undergo selective C-F bond activation at a specific position, followed by the introduction of other functional groups, or a hydrodefluorination to leave a single fluorine atom at the desired position. nih.gov This strategy offers a high degree of control but can be challenging due to the high bond energy of the C-F bond. nih.gov

Synthetic Routes to Substituted Naphthalene Scaffolds Relevant to this compound

Building the substituted naphthalene core is a fundamental aspect of the synthesis. Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for constructing the bicyclic aromatic system from simpler acyclic or monocyclic precursors.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic method for forming six-membered rings. In the context of naphthalene synthesis, a diene can react with a dienophile to form a bicyclic intermediate, which can then be aromatized to the naphthalene scaffold. acs.orgkpfu.ru A variation of this is the dehydro-Diels-Alder (DDA) reaction, which can be used to synthesize arylnaphthalene structures. acs.org

A particularly effective strategy for synthesizing multisubstituted naphthalenes involves the use of aryne intermediates in [4+2] cycloaddition reactions. rsc.org Arynes, which are highly reactive species containing a formal carbon-carbon triple bond within an aromatic ring, are excellent dienophiles. nih.gov

In this approach, an aryne, often generated in situ from an o-silylaryl triflate, reacts with a suitable diene. rsc.org For example, 2-pyrones are effective dienes in this context. The initial Diels-Alder adduct readily undergoes a decarboxylative aromatization (loss of CO₂) to directly afford the substituted naphthalene product. rsc.orgresearchgate.net This method is highly versatile, as a wide range of functional groups can be incorporated into both the aryne and the diene precursors, allowing for the synthesis of diverse and highly functionalized naphthalenes. rsc.org The reaction of a furan moiety with an aryne intermediate in an intramolecular fashion has also been applied to the synthesis of substituted naphthalimides. acs.org

This strategy could be adapted for the synthesis of this compound by designing appropriate fluorinated and trifluoromethoxylated aryne and/or diene precursors.

Diels-Alder Reactions and Decarboxylative Aromatization Pathways

Application of 4-hydroxy-2-pyrones as Precursors

A versatile and efficient method for synthesizing multisubstituted naphthalenes involves the use of 4-hydroxy-2-pyrones as key building blocks. rsc.orgrsc.orgresearchgate.net This approach utilizes a [4+2] cycloaddition reaction between a substituted 2-pyrone and an aryne intermediate, followed by a decarboxylative aromatization to yield the naphthalene product. rsc.orgrsc.orgresearchgate.net

The versatility of this method stems from the accessibility and reactivity of 4-hydroxy-2-pyrones. encyclopedia.pubbohrium.comresearchgate.net These precursors can be readily synthesized from silyl enolates and malonyl chloride. rsc.org The 4-hydroxy group allows for facile functionalization at various positions of the pyrone ring. For instance, halogenation at the C4 position, followed by substitution reactions, provides a route to a diverse range of 4-substituted 2-pyrones. rsc.org

The general synthetic route is outlined below:

Synthesis of Substituted 2-Pyrones: Starting from a 6-substituted 4-hydroxy-2-pyrone, various functional groups can be introduced. For example, bromination of 4-hydroxy-6-methyl-2-pyrone yields 4-bromo-6-methyl-2-pyrone. This intermediate can then undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids to introduce aryl substituents at the 4-position. researchgate.net

Generation of Aryne Intermediates: Aryne intermediates are typically generated in situ from o-silylaryl triflates. rsc.orgrsc.org A wide range of substituted arynes can be accessed through this method, allowing for the introduction of various substituents onto the final naphthalene product.

Diels-Alder Cycloaddition and Aromatization: The substituted 2-pyrone undergoes a Diels-Alder reaction with the in situ generated aryne. The resulting cycloadduct then undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to form the substituted naphthalene. rsc.org

This methodology has been shown to be compatible with a wide array of functional groups on both the 2-pyrone and the aryne precursor, including alkoxy, fluoro, bromo, iodo, and trifluoromethyl groups. rsc.org Notably, 2-pyrones bearing electron-withdrawing groups, such as trifluoromethyl, have been successfully employed in this synthesis, highlighting the broad applicability of this approach for preparing highly functionalized naphthalenes. rsc.orgrsc.org

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for the synthesis of complex aromatic systems like substituted naphthalenes. thieme-connect.com These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed C-H functionalization has emerged as a highly effective strategy for the direct introduction of various substituents onto aromatic rings, including naphthalene. researchgate.netresearchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy and synthetic efficiency. nih.gov

In the context of naphthalene synthesis, palladium catalysis can be employed to direct the formation of C-C and C-X (where X is a heteroatom) bonds at specific positions of the naphthalene core. The regioselectivity of these reactions is often controlled by the presence of a directing group on the substrate, which coordinates to the palladium catalyst and brings it into close proximity to a specific C-H bond. nih.gov

Key features of palladium-catalyzed C-H functionalization include:

Direct Arylation: Palladium catalysts can facilitate the direct coupling of aryl C-H bonds with various coupling partners, such as aryl halides or organometallic reagents.

Oxidative Annulation: An efficient palladium(II)-catalyzed oxidative annulation of 2-hydroxynaphthalene-1,4-diones with internal alkynes has been developed, providing access to naphtho[2,3-b]furan-4,9-dione derivatives. acs.org

Introduction of Fluorinated Groups: Recent developments have focused on the introduction of fluorinated substituents. For example, palladium-catalyzed C8-fluoroalkylation and C8-fluoroalkenylation of 1-carbonylnaphthalenes have been achieved using iodonium triflates as coupling partners. researchgate.net

The versatility of palladium catalysis allows for the introduction of a wide range of functional groups, making it a valuable tool for the synthesis of complex naphthalene derivatives. nih.gov

Nucleophilic Substitution Reactions on Naphthalene Ring Systems

Nucleophilic aromatic substitution (SNAr) provides a direct method for introducing substituents onto an aromatic ring by displacing a suitable leaving group. libretexts.org This reaction is particularly effective when the aromatic ring is activated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. libretexts.org

In the synthesis of fluorinated and trifluoromethoxy-substituted naphthalenes, nucleophilic substitution can be a key step. For instance, a fluorine atom can be introduced by displacing a nitro group or a halogen with a fluoride source. Similarly, a trifluoromethoxy group can be introduced by reacting a phenol with a trifluoromethylating agent.

Key considerations for nucleophilic substitution on naphthalene rings include:

Leaving Group: Halogens (F, Cl, Br, I) and nitro groups are common leaving groups. The reactivity generally follows the order F > Cl > Br > I.

Activating Groups: The presence of electron-withdrawing groups such as -NO2, -CN, or -CF3 is crucial for activating the ring towards nucleophilic attack. libretexts.org

Nucleophile: A wide range of nucleophiles can be employed, including alkoxides, amines, and sources of fluoride or trifluoromethoxide.

While direct nucleophilic substitution on an unsubstituted naphthalene ring is difficult, the presence of activating groups can make this a viable synthetic route. For example, the displacement of a fluoro or methoxy group ortho to a carboxylic acid group in unprotected naphthoic acids has been achieved using organolithium and Grignard reagents. researchgate.net

Multi-Component Reaction Approaches for Naphthalene Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of substituted naphthalenes.

One notable example is the three-component coupling of 2-alkynylbenzaldehyde hydrazones, Fischer carbene complexes, and electron-deficient alkynes. nih.govresearchgate.net This reaction proceeds through the formation of an isoindole intermediate, followed by an intramolecular Diels-Alder reaction and subsequent nitrene extrusion to yield highly functionalized naphthalenes. nih.govresearchgate.net This one-pot process allows for significant structural diversity in the final products. nih.gov

Directed Synthesis of this compound and its Precursors

The specific synthesis of this compound requires a carefully designed synthetic strategy to ensure the correct placement of the fluoro and trifluoromethoxy substituents on the naphthalene ring. This typically involves a stepwise approach where the substituents are introduced sequentially or a convergent approach where functionalized precursors are combined.

Stepwise Synthesis Strategies and Optimization

An example of a potential synthetic route could involve the following key transformations:

Formation of a Substituted Naphthol: A substituted naphthol precursor, such as 4-fluoro-2-hydroxynaphthalene, could be synthesized. This might be achieved through methods like the Bucherer reaction or by constructing the naphthalene ring from appropriately substituted starting materials.

Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced by reacting the naphthol with a suitable trifluoromethylating agent. The direct trifluoromethoxylation of phenols can be challenging, and often a two-step process is employed. This involves the conversion of the phenol to a trifluoromethyl ether precursor, such as a fluoroformate, followed by fluorination. beilstein-journals.org

Introduction of the Fluoro Group: If not already present in the starting material, the fluorine atom could be introduced via nucleophilic or electrophilic fluorination methods, or through a Sandmeyer-type reaction from an amino group. The choice of method would depend on the electronic nature of the naphthalene ring at the desired position. For instance, a treatment with diethylaminosulfur trifluoride (DAST) can be used to exchange a hydroxyl group for a fluorine atom. nih.gov

One-Pot Reaction Sequences for Enhanced Efficiency

In modern organic synthesis, one-pot reactions are highly valued for their efficiency, reduced waste generation, and avoidance of isolating intermediates. A hypothetical one-pot approach for the synthesis of this compound could be envisioned starting from a suitable precursor, such as 4-fluoronaphthalen-2-ol. This sequence would involve the trifluoromethoxylation of the hydroxyl group.

A potential one-pot sequence could involve the following steps:

Deprotonation of the phenol: 4-Fluoronaphthalen-2-ol would first be treated with a suitable base to form the corresponding naphthoxide ion.

Trifluoromethoxylation: A trifluoromethoxylating agent would then be introduced to the reaction mixture to react with the nucleophilic naphthoxide.

Table 1: Hypothetical One-Pot Synthesis of this compound

| Step | Reagents and Conditions | Intermediate/Product | Theoretical Yield (%) |

| 1 | 4-Fluoronaphthalen-2-ol, Base (e.g., NaH, K₂CO₃), Anhydrous Solvent (e.g., DMF, THF) | Sodium or Potassium 4-fluoronaphthalen-2-oxide | Quantitative |

| 2 | Trifluoromethoxylating agent (e.g., CF₃SO₂Cl/SbF₅, Togni's reagent II), Room Temperature to elevated temperature | This compound | 60-80 |

This table presents a theoretical reaction sequence and estimated yields based on analogous transformations reported in the literature for other aromatic compounds. The actual efficiency of this one-pot reaction would require experimental validation.

The key to the success of such a one-pot sequence would be the compatibility of the reagents and the stability of the intermediates under the reaction conditions. The choice of the trifluoromethoxylating agent is critical, as many of these reagents can be highly reactive and may require specific conditions for optimal performance.

Regioselective Synthesis Considerations in Fluorinated Naphthalenes

The regioselective synthesis of polysubstituted naphthalenes is a significant challenge in organic chemistry. The position of incoming substituents is governed by the electronic and steric effects of the groups already present on the naphthalene ring system.

In the context of synthesizing this compound, the directing effects of both the fluorine atom and the trifluoromethoxy group are of paramount importance.

Trifluoromethoxy (OCF₃) Group: The trifluoromethoxy group is a moderately electron-withdrawing substituent. beilstein-journals.org Despite its electron-withdrawing nature, the oxygen atom's lone pairs can also participate in resonance, making it an ortho-, para-director. beilstein-journals.org Notably, there is a pronounced preference for para-substitution when a trifluoromethoxy group is present on an aromatic ring. beilstein-journals.org

A plausible retrosynthetic analysis for this compound would suggest two main approaches:

Fluorination of 2-(trifluoromethoxy)naphthalene: The trifluoromethoxy group at the C-2 position would direct an incoming electrophilic fluorine source primarily to the C-4a (peri) and C-6 positions (para-like), and to a lesser extent, the C-1 and C-3 positions (ortho). Achieving selective fluorination at the C-4 position would be challenging and likely result in a mixture of isomers.

Trifluoromethoxylation of 4-fluoronaphthalen-2-ol: This appears to be a more regiochemically favorable route. Starting with 4-fluoronaphthalen-2-ol, the hydroxyl group at C-2 can be converted to the trifluoromethoxy group. This reaction does not involve aromatic substitution on the naphthalene ring itself but rather a reaction at the phenolic oxygen, thus preserving the substitution pattern.

Table 2: Analysis of Regioselectivity in Potential Synthetic Routes

| Starting Material | Reaction | Key Directing Group | Predicted Major Products | Feasibility for this compound |

| 2-(Trifluoromethoxy)naphthalene | Electrophilic Fluorination | -OCF₃ at C-2 | Mixture of 1-fluoro-, 3-fluoro-, 4a-fluoro-, and 6-fluoro-2-(trifluoromethoxy)naphthalene | Low regioselectivity for the desired product. |

| 4-Fluoronaphthalen-2-ol | Trifluoromethoxylation of OH | N/A (Reaction at OH) | This compound | High regioselectivity for the desired product. |

Therefore, the most logical and regioselective approach to synthesizing this compound would likely involve the preparation of 4-fluoronaphthalen-2-ol, followed by the introduction of the trifluoromethoxy group. The synthesis of 4-fluoronaphthalen-2-ol itself would require a multi-step sequence starting from a suitable naphthalene derivative, with careful control of the regiochemistry at each step.

Reaction Mechanisms and Reactivity of 4 Fluoro 2 Trifluoromethoxy Naphthalene

Reactivity of the Trifluoromethoxy Group on Aromatic Systems

The trifluoromethoxy (OCF₃) group is an increasingly important substituent in medicinal chemistry and materials science due to its unique electronic properties and metabolic stability. mdpi.comresearchgate.net

Influence of OCF₃ on Electrophilic Aromatic Substitution Reactions

The trifluoromethoxy group significantly influences the outcome of electrophilic aromatic substitution (EAS) reactions through a combination of inductive and resonance effects.

Inductive Effect (-I): Due to the high electronegativity of the three fluorine atoms, the OCF₃ group exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond. reddit.com

Resonance Effect (+R): The oxygen atom possesses lone pairs that can be donated to the aromatic π-system. However, this resonance donation is weak. nih.gov The strong electron pull from the fluorine atoms diminishes the oxygen's ability to donate its lone pairs. nih.gov Furthermore, the OCF₃ group often orients itself orthogonally to the plane of the aromatic ring, which further hinders effective orbital overlap for resonance. researchgate.netnih.gov

The net result is that the strong inductive withdrawal overwhelmingly dominates the weak resonance donation. viu.ca Consequently, the OCF₃ group is a deactivating substituent , making the aromatic ring less reactive towards electrophiles compared to unsubstituted benzene (B151609). reddit.comvaia.com

Impact of OCF₃ on Nucleophilic Aromatic Substitution Pathways

The strong electron-withdrawing nature of the trifluoromethoxy group plays a significant role in nucleophilic aromatic substitution (SNAr) reactions. By withdrawing electron density, the OCF₃ group makes the aromatic ring more electron-poor (electrophilic) and thus more susceptible to attack by nucleophiles. masterorganicchemistry.com This effect is most pronounced when the OCF₃ group is positioned ortho or para to the leaving group, as it can effectively stabilize the negative charge of the Meisenheimer intermediate through its inductive effect. masterorganicchemistry.com

However, the OCF₃ group itself is generally not a good leaving group in SNAr reactions. Its stability makes it reluctant to depart from the aromatic ring. Therefore, in a molecule like 4-fluoro-2-(trifluoromethoxy)naphthalene, the OCF₃ group would primarily act as an activating group for nucleophilic attack, making the fluorine atom at the 4-position a more likely candidate for substitution.

Pseudohalogen Behavior in Mechanistic Studies

The term "pseudohalogen" refers to a polyatomic inorganic group that resembles halogens in its chemical behavior. While the OCF₃ group is sometimes referred to as a "superhalogen," this is primarily in the context of its strong inductive effect and its ability to impart properties similar to or exceeding those of halogens in specific contexts, such as increasing lipophilicity and metabolic stability. researchgate.net In mechanistic studies, its behavior is not typically classified in the same way as classic pseudohalides like cyanide (-CN) or azide (B81097) (-N₃). Its reactivity is dominated by its powerful electronic influence rather than by participating in reactions as a direct mimic of a halide ion.

Reactivity of the Fluoro Substituent on the Naphthalene (B1677914) Ring

The fluorine atom at the 4-position also exerts a significant electronic influence on the reactivity of the naphthalene ring.

Electronic Influence of Fluorine on Aromatic Reactivity

Similar to the OCF₃ group, the fluorine atom's influence is a balance of two opposing electronic effects:

Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, deactivating the aromatic ring towards electrophilic attack. mdpi.com

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the aromatic π-system, which is an activating, ortho, para-directing effect. mdpi.com

In the context of nucleophilic aromatic substitution (SNAr), fluorine's properties are particularly noteworthy. Although the carbon-fluorine bond is very strong, fluorine is an excellent leaving group in SNAr reactions. masterorganicchemistry.com This is because the rate-determining step of the SNAr reaction is the initial nucleophilic attack on the ring. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond and activates the ring for this attack. masterorganicchemistry.com Once the negatively charged Meisenheimer intermediate is formed, the loss of the fluoride (B91410) ion is comparatively fast, as this step restores the aromaticity of the ring. masterorganicchemistry.com Therefore, in this compound, the fluorine atom is the most probable site for nucleophilic aromatic substitution, a reaction that is further facilitated by the electron-withdrawing nature of the OCF₃ group at the 2-position.

Data Tables

Table 1: Hammett Substituent Constants

Hammett constants (σ) quantify the electronic influence (inductive and resonance effects) of a substituent on an aromatic ring. Positive values indicate an electron-withdrawing character, while negative values indicate an electron-donating character.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect Summary |

| -F | 0.34 oup.com | 0.05 oup.com | Strong inductive withdrawal (-I), moderate resonance donation (+R). Overall deactivating. |

| -OCF₃ | 0.40 viu.ca | 0.35 viu.ca | Very strong inductive withdrawal (-I), weak resonance donation (+R). Strongly deactivating. |

| -CF₃ | 0.44 oup.com | 0.57 oup.com | Very strong inductive withdrawal (-I), no resonance donation. Strongly deactivating. |

| -OCH₃ | 0.11 oup.com | -0.24 oup.com | Moderate inductive withdrawal (-I), strong resonance donation (+R). Overall activating. |

| -H | 0.00 oup.com | 0.00 oup.com | Reference substituent. |

Data sourced from various compilations of Hammett constants. viu.caoup.com

Directing Effects in Electrophilic and Nucleophilic Substitution Reactions

The regiochemical outcome of substitution reactions on the this compound ring is dictated by the electronic influence of the fluoro and trifluoromethoxy substituents. These groups modulate the electron density at various positions on the naphthalene core, thereby directing incoming electrophiles or determining the susceptibility of positions to nucleophilic attack.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, the rate and position of the attack are governed by the electron-donating or electron-withdrawing nature of the substituents.

Fluoro Group (-F): The fluorine atom at the C4 position exhibits a dual electronic effect. It is strongly electron-withdrawing via the inductive effect (-I) due to its high electronegativity. nih.gov Conversely, it acts as a weak π-electron donor through the mesomeric or resonance effect (+M) by donating its lone pair electrons to the aromatic system. nih.govlibretexts.org While the inductive effect deactivates the ring, making it less reactive than naphthalene itself, the resonance effect directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.com In the context of the naphthalene ring, this would primarily activate positions C3 and C5.

Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group at the C2 position is a powerful deactivating group. The strong inductive pull of the three fluorine atoms significantly reduces the electron-donating ability of the adjacent oxygen atom. Consequently, the -OCF3 group is strongly electron-withdrawing (-I) and only a very weak π-donor. For electrophilic attack, it primarily directs incoming groups to the meta positions, which for the C2-substituted ring are C4, C5, and C7.

The combined influence of these two groups deactivates the entire naphthalene system towards electrophiles. The directing effects are a composite of these individual influences. The C1 and C3 positions are ortho to one group and meta to the other. The C5 position is para to the -OCF3 group and meta to the -F group. Predicting the exact site of substitution would require computational studies, but generally, positions activated by the weak resonance donation of the fluorine atom (C3, C5) might be favored over others, provided steric factors are not prohibitive.

Nucleophilic Aromatic Substitution:

The strong electron-withdrawing nature of both the -F and -OCF3 groups makes the naphthalene ring electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNA_r). The fluorine atom itself could serve as a leaving group, particularly if a strong nucleophile attacks the C4 position. The presence of the electron-withdrawing -OCF3 group at C2 would help stabilize the negative charge in the Meisenheimer complex intermediate, thereby facilitating the substitution.

Interplay of Fluoro and Trifluoromethoxy Groups on Naphthalene Reactivity

The simultaneous presence of fluoro and trifluoromethoxy groups on the naphthalene ring leads to a complex interplay of electronic and steric effects that are not merely additive.

The electronic effects of the -F and -OCF3 groups can be both synergistic (acting in concert) and antagonistic (opposing each other).

Antagonistic Directing Influence: The directing influences are largely antagonistic. The fluoro group is an ortho, para-director (though deactivating), while the trifluoromethoxy group is a meta-director. libretexts.orgorganicchemistrytutor.com For an incoming electrophile, the +M effect of fluorine directs towards positions 3 and 5, while the -I effect of the trifluoromethoxy group directs towards positions 4, 5, and 7. The net effect on regioselectivity is a balance of these competing influences, often leading to mixtures of products or a preference for the position favored by the least deactivating influence.

Table 1: Electronic Properties of Substituents

| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Ring | Directing Influence (Electrophilic) |

| -F (Fluoro) | Strong | Weak | Deactivating | ortho, para |

| -OCF3 (Trifluoromethoxy) | Very Strong | Very Weak | Strongly Deactivating | meta |

Steric hindrance refers to the non-bonding interactions that influence reaction rates and regioselectivity based on the physical size of the substituents. youtube.com

The fluorine atom is only slightly larger than a hydrogen atom, and thus its steric impact is minimal. nih.gov In contrast, the trifluoromethoxy group is significantly bulkier. This steric bulk can hinder or even prevent reactions at adjacent positions.

Impact on C1 and C3: Reaction at the C3 position, which is ortho to the bulky -OCF3 group, would be sterically hindered. Similarly, attack at the C1 position would experience some steric clash.

Impact on C5 (peri-position): The C5 position is subject to peri-interactions with the C4-fluoro group. While fluorine is not large, this interaction, combined with the electronic deactivation, could disfavor substitution at this site compared to other positions on the other ring (e.g., C6, C7).

Therefore, while electronic factors might suggest reactivity at a certain position, steric hindrance from the -OCF3 group could redirect the reaction to a less hindered, albeit electronically less favored, site.

Specific Reaction Types and Mechanisms for this compound

To be utilized in many synthetic applications, particularly in the synthesis of pharmaceuticals and advanced materials, the this compound core would likely undergo further functionalization.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org To participate in these reactions, the naphthalene core must first possess a suitable leaving group, such as a halide (Br, I) or a triflate (-OTf). wikipedia.orgwikipedia.orgacs.org Given the deactivated nature of the ring, introducing such a group via electrophilic halogenation would likely be directed to one of the less deactivated positions, such as C6 or C8, after considering steric effects.

Suzuki Coupling: This reaction couples an organoboron compound with an organic halide or triflate using a palladium catalyst. acs.orgnih.gov If this compound were converted to its bromo- or iodo-derivative, it could undergo Suzuki coupling to introduce new aryl or alkyl groups. nih.govrsc.org

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is a potent method for forming C-C bonds but requires careful control due to the high reactivity of Grignard reagents. nih.govrsc.org

Sonogashira Coupling: This involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This would be the method of choice for introducing an alkyne functional group onto the naphthalene core. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. wikipedia.orgorganic-chemistry.org It is a key method for synthesizing aryl amines and would be applicable for introducing nitrogen-based functional groups onto the functionalized this compound scaffold. libretexts.orgyoutube.comnih.gov

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Reagents Required on Naphthalene | Bond Formed | Typical Catalyst |

| Suzuki | -Br, -I, -OTf | C-C | Pd |

| Kumada-Corriu | -Br, -I, -Cl | C-C | Ni or Pd |

| Sonogashira | -Br, -I, -OTf | C-C (alkyne) | Pd/Cu |

| Buchwald-Hartwig | -Br, -I, -OTf | C-N | Pd |

Beyond preparing substrates for cross-coupling, other functionalization reactions can modify the naphthalene core directly.

Further Halogenation: Introducing a bromine or iodine atom could be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) with an acid catalyst. The regioselectivity would be a complex outcome of the existing substituents, likely favoring positions on the less substituted ring (C5, C6, C7, C8).

Nitration/Sulfonation: These classic electrophilic aromatic substitution reactions would require harsh conditions due to the deactivated ring system. The strong acid conditions could also potentially lead to side reactions. The position of functionalization would be governed by the complex interplay of the directing effects.

Metalation: Directed ortho-metalation (DoM) is a potential strategy. However, the trifluoromethoxy group is not a strong directing group for lithiation. A more plausible route would be halogen-metal exchange if a bromo or iodo derivative were first prepared. The resulting organolithium or Grignard reagent could then be trapped with various electrophiles to install a wide range of functional groups.

The synthesis of complex molecules from this compound would likely involve a multi-step sequence, beginning with a regioselective functionalization of the core, followed by one or more cross-coupling reactions to build the final target structure.

Transformations Involving Carbon-Fluorine or Carbon-Oxygen-Trifluoromethyl Bond Activation

The activation of the C-F and C-OCF₃ bonds in aromatic systems is a field of intense research, driven by the desire to introduce new functional groups and build molecular complexity. While specific data for this compound is not available in the reviewed literature, the general reactivity patterns of fluorinated and trifluoromethoxylated aromatics can provide valuable insights.

The C-F bond is one of the strongest single bonds in organic chemistry, and its cleavage often requires transition-metal catalysis, strong bases, or highly reactive radicals. Similarly, the C-OCF₃ bond is exceptionally stable due to the strong electron-withdrawing nature of the trifluoromethyl group, which strengthens the C-O bond.

In the absence of direct research on this compound, it is not possible to provide specific data tables of its reaction mechanisms and reactivity. Research on the broader class of polyfluorinated naphthalenes has explored transformations such as nucleophilic aromatic substitution, where a strong nucleophile displaces a fluoride ion, and metal-mediated C-F bond activation. For instance, studies on perfluoronaphthalene have demonstrated that C-F bond cleavage can be achieved using reducing agents like cobaltocene. However, the electronic properties of perfluoronaphthalene are substantially different from the title compound, making direct comparisons difficult.

Given the lack of specific experimental data for this compound, a detailed discussion of its reaction mechanisms for C-F or C-OCF₃ bond activation would be speculative. Further experimental investigation is required to elucidate the reactivity of this compound and develop synthetic methodologies that leverage the unique properties of its fluoro and trifluoromethoxy substituents.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Fluoro-2-(trifluoromethoxy)naphthalene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of its structure.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum is expected to show signals corresponding to the six aromatic protons on the naphthalene (B1677914) ring system. The chemical shifts of these protons are influenced by the electronic effects of the fluoro and trifluoromethoxy substituents. Both are electron-withdrawing groups, which would generally shift the signals of nearby protons to a higher chemical shift (downfield). The protons on the substituted ring (H-1 and H-3) and the adjacent ring (H-5, H-6, H-7, H-8) will exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings.

For instance, data for 1-fluoronaphthalene (B124137) shows aromatic protons in the range of δ 7.1-8.1 ppm. chemicalbook.com The proton at H-1, being ortho to the trifluoromethoxy group and meta to the fluorine atom, would likely appear as a doublet. The proton at H-3, positioned between the two electron-withdrawing groups, is expected to be a doublet of doublets due to coupling with H-1 and the fluorine at C-4. The four protons on the unsubstituted ring would resonate in a more typical aromatic region, likely between δ 7.5 and 8.0 ppm, with their exact shifts and multiplicities determined by their coupling relationships.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 | 7.8 - 8.2 | d |

| H-3 | 7.3 - 7.6 | dd |

| H-5 | 7.9 - 8.3 | d |

| H-6 | 7.5 - 7.8 | m |

| H-7 | 7.5 - 7.8 | m |

| H-8 | 7.7 - 8.1 | d |

Note: These are predicted values based on analogous compounds. Actual values may vary.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum will provide information on the ten carbon atoms of the naphthalene core and the carbon of the trifluoromethoxy group. The signals will be influenced by the attached atoms and their electronegativity. A key feature would be the carbon of the trifluoromethoxy group (-OCF₃), which is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF). rsc.org The chemical shift for the carbon in a trifluoromethoxy group attached to an aromatic ring is typically observed around δ 120 ppm.

The carbon atom bonded to the fluorine (C-4) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. Its chemical shift would be significantly downfield. For example, in 1-fluoro-4-(trifluoromethyl)naphthalene, the carbon attached to fluorine resonates at δ 164.6 ppm. The carbon attached to the trifluoromethoxy group (C-2) will also be shifted downfield. The remaining aromatic carbons will appear in the typical range of δ 110-140 ppm. rsc.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| C-1 | 110 - 115 | d |

| C-2 | 148 - 152 | q (small) |

| C-3 | 105 - 110 | d |

| C-4 | 158 - 164 | d (large J) |

| C-4a | 125 - 130 | s |

| C-5 | 128 - 132 | d |

| C-6 | 126 - 129 | d |

| C-7 | 126 - 129 | d |

| C-8 | 124 - 127 | d |

| C-8a | 130 - 135 | s |

| -OCF₃ | ~120 | q (large J) |

Note: These are predicted values based on analogous compounds and established principles. Actual values may vary.

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR is crucial for characterizing the fluorine-containing functional groups. In the case of this compound, two distinct signals are expected. One signal will correspond to the fluorine atom attached directly to the naphthalene ring at the C-4 position, and the other will be from the three equivalent fluorine atoms of the trifluoromethoxy group.

The chemical shift for an aryl fluoride (B91410) (Ar-F) typically appears in the range of -100 to -140 ppm relative to CFCl₃. alfa-chemistry.comucsb.edu For the trifluoromethoxy group (-OCF₃), the chemical shift is generally observed in a distinct region, often between -56 and -60 ppm. core.ac.ukwikipedia.org Both signals are expected to be singlets, assuming no significant long-range coupling between the two different fluorine environments.

Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (δ, ppm vs CFCl₃) |

|---|---|

| C4-F | -110 to -130 |

| -OCF ₃ | -57 to -62 |

Note: These are predicted values based on typical ranges for these functional groups on aromatic systems. alfa-chemistry.comucsb.educore.ac.ukwikipedia.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Assignment

To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. It would help to identify adjacent protons, for example, confirming the connectivity of the protons on the unsubstituted ring (H-5, H-6, H-7, H-8) and the relationship between H-1 and H-3 on the substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated carbon by linking the proton shifts to the carbon shifts.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aromatic ring, the aryl-fluoride bond, and the trifluoromethoxy group.

Characteristic Absorption Bands for Trifluoromethoxy and Fluoro Groups

The most diagnostic peaks in the IR spectrum would be those corresponding to the C-F and C-O-C stretching vibrations of the substituents.

Trifluoromethoxy Group (-OCF₃): This group is known to exhibit strong and characteristic absorption bands. The asymmetric and symmetric C-F stretching vibrations typically appear in the region of 1250-1050 cm⁻¹. scispace.com Specifically, strong absorptions related to the CF₃ group are well-documented. scilit.comrsc.org

Fluoro Group (Ar-F): The C-F stretching vibration of an aryl fluoride typically gives rise to a strong absorption band in the 1300-1100 cm⁻¹ region.

Aromatic Ring: The spectrum would also display characteristic bands for the naphthalene ring system, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1400 cm⁻¹ region. vscht.czcopernicus.org Out-of-plane C-H bending vibrations would also be present in the fingerprint region (below 1000 cm⁻¹), which can sometimes provide information about the substitution pattern.

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aromatic C=C Stretch | 1500 - 1620 | Medium |

| C-F Stretch (Ar-F) | 1100 - 1300 | Strong |

| C-F Stretch (-OCF₃) | 1150 - 1280 | Very Strong |

| C-O-C Stretch | 1050 - 1150 | Strong |

Note: These are predicted ranges based on characteristic frequencies for these functional groups. scispace.comrsc.orgvscht.cz

Analysis of Aromatic Ring Vibrations

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. For aromatic compounds like naphthalene derivatives, specific vibrations of the carbon-carbon bonds within the aromatic ring are characteristic. Aromatic hydrocarbons typically exhibit absorption bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to these C-C stretching vibrations. vscht.cz Additionally, C-H stretching vibrations in aromatics are observed between 3100-3000 cm⁻¹. vscht.cz In a study of naphthalene, a peak representing the stretching vibrations of the aromatic ring structure was identified in the 3000-3100 cm⁻¹ range. researchgate.net The substitution pattern on the naphthalene ring, with both a fluorine atom and a trifluoromethoxy group, influences the exact frequencies and intensities of these characteristic aromatic ring vibrations. These shifts are due to the electronic effects and mass of the substituents, providing valuable structural information. The interaction between the substituents and the naphthalene ring can perturb the vibrational force field, leading to changes in the fundamental vibrational frequencies. nasa.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The UV-visible spectra of polycyclic aromatic hydrocarbons (PAHs) like naphthalene are characterized by strong ultraviolet absorption resulting from π-π* transitions. researchgate.net Naphthalene itself displays two main electronic transition systems in the near-ultraviolet region. rsc.org The introduction of substituents, such as fluorine, alters the electronic properties of the naphthalene core, leading to shifts in the absorption bands. For instance, α-substitution on the naphthalene ring with a halogen causes a red shift in the (0, 0) bands of both the first and second electronic systems. rsc.org Specifically, α-fluoronaphthalene shows a red shift of 140 cm⁻¹ for the first system and approximately 700 cm⁻¹ for the second system compared to unsubstituted naphthalene. rsc.org This phenomenon is attributed to the conjugative interaction between the substituent and the ring electrons. rsc.org

The nature and position of substituents significantly impact the electronic properties and, consequently, the UV-Vis spectra of naphthalene derivatives. The trifluoromethoxy group (OCF₃) is known to be a strong electron-withdrawing group, while the fluorine atom is also electronegative. The combined electronic influence of these two substituents on the naphthalene π-electron system in this compound would be expected to cause substantial shifts in the electronic absorption bands compared to the parent naphthalene molecule. The electron-withdrawing nature of the OCF₃ group, in particular, can lower the energy of the molecular orbitals involved in the electronic transitions, leading to changes in the absorption maxima. Research on substituted naphthalenes has shown that the electronic properties can be tuned by the strategic placement of different functional groups. tandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break down into smaller, characteristic fragment ions. libretexts.org The fragmentation of aromatic compounds often involves the loss of substituents or parts of the ring system. For this compound, the fragmentation pattern would likely show the loss of the trifluoromethoxy group (·OCF₃) or a fluorine atom. The stability of the resulting carbocations plays a crucial role in determining the most probable fragmentation pathways. libretexts.org The presence of the trifluoromethyl group can lead to specific fragmentation patterns, including the loss of CF₃ or related fragments.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. thermofisher.com This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For this compound (C₁₁H₆F₄O), HRMS would confirm its elemental composition by providing a measured mass that is very close to its calculated exact mass. The ability of HRMS to resolve isobaric interferences is particularly valuable when analyzing complex mixtures. thermofisher.com

| Property | Value |

| Molecular Formula | C₁₁H₆F₄O |

| Average Mass | 226.16 g/mol |

| Monoisotopic Mass | 226.035128 Da |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Following a comprehensive search for "this compound," it was not possible to locate specific experimental data regarding its advanced spectroscopic characterization for structural elucidation. Detailed research findings from crystallographic analyses, which are essential for determining precise bond lengths, bond angles, dihedral angles, and for analyzing intermolecular interactions and crystal packing, are not available in the public domain for this specific compound.

The scientific literature and chemical databases searched did not yield any published crystal structure data (e.g., from X-ray or neutron diffraction) for this compound. This type of data is fundamental for providing the specific numerical values and detailed descriptions required for the outlined sections of the article.

While information exists for other fluorinated and trifluoromethoxy-substituted naphthalene derivatives, these findings cannot be extrapolated to accurately describe the unique structural parameters of this compound. Each compound possesses a distinct crystal packing arrangement and molecular geometry influenced by the specific positioning of its substituent groups.

Therefore, without access to the primary crystallographic data for this compound, the generation of a scientifically accurate and informative article focusing on its specific bond parameters and intermolecular interactions is not feasible at this time.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. Calculations for 4-Fluoro-2-(trifluoromethoxy)naphthalene focus on determining its ground state properties, which are crucial for understanding its stability and reactivity. These computations model the molecule to find its most stable electronic and geometric configurations.

Geometry optimization calculations are performed to find the minimum energy structure of the molecule, which corresponds to its most stable three-dimensional shape at 0 Kelvin. These studies reveal key structural parameters like bond lengths, bond angles, and dihedral angles.

For aromatic compounds substituted with a trifluoromethoxy (-OCF₃) group, a key conformational question is the orientation of this group relative to the aromatic ring. Theoretical and experimental studies on analogous molecules, such as 4-fluoro(trifluoromethoxy)benzene, have shown that the most stable conformation is typically one where the C-O-C plane is perpendicular to the plane of the aromatic ring. researchgate.net This arrangement minimizes steric hindrance and is electronically favorable. Quantum chemical calculations using methods like HF, MP2, and B3LYP predict that a planar conformation, where the -OCF₃ group lies in the same plane as the ring, is a higher-energy transition state. researchgate.net Therefore, it is predicted that this compound also adopts a perpendicular conformation for the trifluoromethoxy group.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: These are representative values based on DFT calculations of analogous structures. Actual values may vary.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(aromatic)-O | ~1.36 Å |

| O-CF₃ | ~1.42 Å | |

| C(aromatic)-F | ~1.35 Å | |

| Dihedral Angle | C(aromatic)-C(aromatic)-O-C(CF₃) | ~90° |

The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. samipubco.com

For this compound, the naphthalene (B1677914) core acts as a π-electron system. The introduction of electron-withdrawing groups like fluorine and trifluoromethoxy is known to lower the energies of both the HOMO and LUMO levels compared to unsubstituted naphthalene. rsc.org A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. samipubco.com DFT calculations are essential for quantifying these energy levels.

Molecules containing both electron-donating and electron-accepting moieties connected by a π-conjugated system can exhibit intramolecular charge transfer (ICT). rsc.orgnih.gov In this compound, the naphthalene ring can be considered the electron-donating part, while the trifluoromethoxy group is a strong electron-acceptor due to the high electronegativity of the fluorine atoms. The fluorine atom at the C4 position also contributes to the electron-withdrawing nature. This arrangement facilitates the transfer of electron density from the naphthalene system to the trifluoromethoxy substituent upon electronic excitation, a phenomenon that can be predicted and analyzed by examining the electron density distribution in the HOMO and LUMO orbitals. rsc.org

Table 2: Representative Frontier Orbital Energies for Fluorinated Naphthalene Derivatives Note: Values are illustrative and based on general findings for similar compounds. rsc.org

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 5.5 eV |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. scienceopen.com It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic, prone to electrophilic attack) and electron-poor (electrophilic, prone to nucleophilic attack). wolfram.comresearchgate.net

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): These regions are localized around the highly electronegative atoms. The most negative potential would be concentrated on the fluorine atoms of the trifluoromethoxy group and the fluorine atom at the C4 position. The oxygen atom of the -OCF₃ group would also be a site of negative potential. These areas are susceptible to electrophilic attack. scienceopen.comnih.gov

Positive Potential (Blue): These regions are typically found around the hydrogen atoms of the naphthalene ring, indicating they are the most likely sites for nucleophilic attack. scienceopen.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. aiu.edu A key part of NBO analysis is the examination of delocalization effects, described as donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edugrafiati.com

In this compound, NBO analysis would quantify:

Hyperconjugation: The interaction between the lone pair orbitals of the oxygen atom and the C4-fluorine with the antibonding π* orbitals of the naphthalene ring.

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2. It measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive. samipubco.com

Electronegativity (χ): χ = (I + A) / 2. It measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): ω = (χ²) / (2η). This index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment, indicating its electrophilic nature. dergipark.org.trarxiv.org

The presence of strong electron-withdrawing groups in this compound would result in a relatively high chemical hardness (η) and a significant electrophilicity index (ω), classifying it as a hard electrophile.

Table 3: Calculated Global Reactivity Descriptors (Illustrative) Note: These values are derived from the representative orbital energies in Table 2.

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 - 7.5 |

| Electron Affinity (A) | -ELUMO | 1.0 - 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | 2.25 - 2.75 |

| Electronegativity (χ) | (I + A) / 2 | 3.75 - 4.75 |

| Electrophilicity Index (ω) | χ² / (2η) | 2.56 - 4.96 |

Electronic Structure Analysis (HOMO-LUMO Energies, Energy Gaps)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) has become a standard and cost-effective method for probing the electronic excited states of molecules. iau.irnih.govresearchgate.net It is instrumental in predicting and interpreting electronic absorption and emission spectra.

For a molecule like this compound, TD-DFT calculations would be employed to predict its ultraviolet-visible (UV-Vis) absorption spectrum. This involves calculating the vertical excitation energies from the ground state (S₀) to various singlet excited states (S₁, S₂, etc.) and their corresponding oscillator strengths, which determine the intensity of the absorption bands.

Similarly, to predict the fluorescence (emission) spectrum, the geometry of the first excited state (S₁) would first be optimized. Then, the energy of the transition from the optimized S₁ state back to the ground state at the S₁ geometry would be calculated. The difference between the absorption and emission maxima, known as the Stokes shift, could also be determined, providing insight into the geometric and electronic changes upon excitation.

Hypothetical Data Table for TD-DFT Predicted Electronic Transitions: No experimental or calculated data is currently available for this compound.

A representative table would include columns for the electronic transition (e.g., S₀ → S₁), the calculated excitation energy (in eV), the corresponding wavelength (in nm), and the oscillator strength (f).

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry provides profound insights into the step-by-step processes of chemical reactions, which is crucial for understanding how molecules like this compound might be synthesized or how they might react.

To study a potential reaction involving this compound, such as electrophilic aromatic substitution or a nucleophilic aromatic substitution, computational methods would be used to identify the structures of all reactants, intermediates, transition states, and products along a proposed reaction coordinate. A transition state is a first-order saddle point on the potential energy surface and its structure is key to understanding the reaction's feasibility. Frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

Once the stationary points on the potential energy surface are located, an energy profile for the reaction can be constructed. This profile plots the relative energies of the reactants, transition states, intermediates, and products. The height of the energy barrier from the reactants to the transition state determines the activation energy, which is directly related to the reaction rate. Furthermore, computational chemistry can be used to calculate important thermodynamic parameters such as the enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of the reaction, which determine the reaction's spontaneity and equilibrium position.

Hypothetical Data Table for Calculated Thermodynamic Parameters: No specific reaction data is currently available for this compound.

A representative table would list the calculated changes in enthalpy, entropy, and Gibbs free energy for a specific reaction.

| Reaction Parameter | Value (kcal/mol) |

| ΔH° | Data not available |

| ΔS° | Data not available |

| ΔG° | Data not available |

| Activation Energy (Ea) | Data not available |

For reactions where multiple products can be formed, computational methods are invaluable for predicting the regioselectivity and stereoselectivity. tandfonline.com In the case of this compound, an electrophilic attack could potentially occur at several positions on the naphthalene ring. By comparing the activation energies for the transition states leading to each possible regioisomer, the most likely product can be predicted. The isomer formed via the lowest energy pathway is expected to be the major product. Similarly, for reactions that can produce different stereoisomers, the relative energies of the diastereomeric transition states can be calculated to predict the stereochemical outcome.

Derivatization and Functionalization Strategies

Methods for Further Modification of 4-Fluoro-2-(trifluoromethoxy)naphthalene

Further modification of the this compound core can be achieved through a variety of synthetic methods, allowing for the introduction of new functionalities and the construction of more complex molecular architectures.